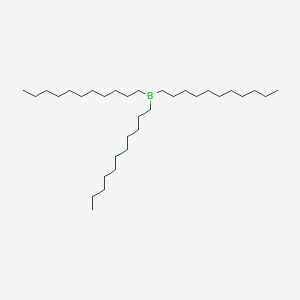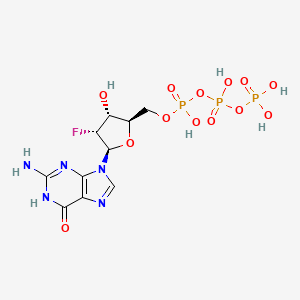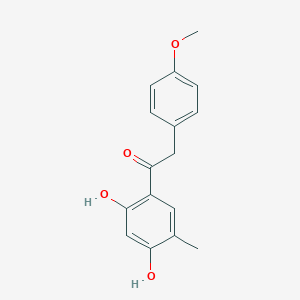
1,5-Dimethylcyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexa-1,3-diene, where two methyl groups are substituted at the 1 and 5 positions of the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,3-diene with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the catalytic hydrogenation of 1,5-dimethylcyclohexa-1,3-diyne, which can be prepared from 1,5-hexadiyne through a series of steps including halogenation and dehydrohalogenation. The hydrogenation reaction is usually carried out using a palladium or platinum catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. One such method is the selective hydrogenation of 1,5-dimethylcyclohexa-1,3-diyne using a supported metal catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst activity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethylcyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or epoxides. Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Hydrogenation of the diene can yield 1,5-dimethylcyclohexane. Catalysts such as palladium on carbon or platinum oxide are typically used.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the double bonds. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or m-chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon or platinum oxide catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of 1,5-dimethylcyclohexane.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,5-Dimethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-dimethylcyclohexa-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The compound’s double bonds can participate in electrophilic addition, nucleophilic addition, and cycloaddition reactions. The presence of methyl groups at the 1 and 5 positions can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
1,5-Dimethylcyclohexa-1,3-diene can be compared with other similar compounds such as:
Cyclohexa-1,3-diene: Lacks the methyl substitutions, resulting in different reactivity and physical properties.
1,4-Dimethylcyclohexa-1,3-diene: Methyl groups are positioned differently, leading to variations in chemical behavior.
1,5-Dimethylcyclohexa-1,4-diene: Different positioning of double bonds affects the compound’s reactivity and applications.
Propriétés
Numéro CAS |
1453-17-4 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
1,5-dimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h3-5,7H,6H2,1-2H3 |
Clé InChI |
KIHPDGGDZZCYBT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



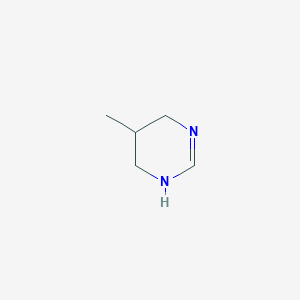

![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
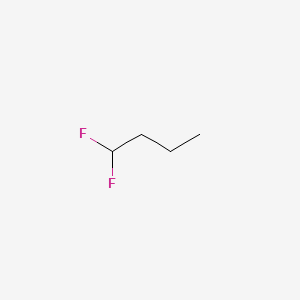
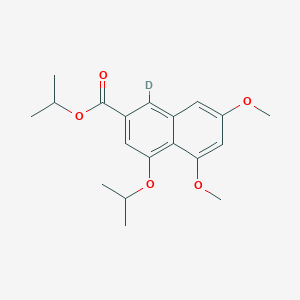
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
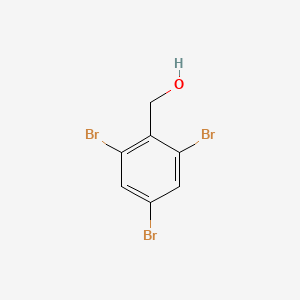
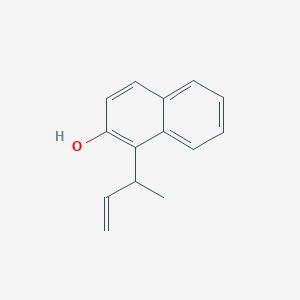
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
